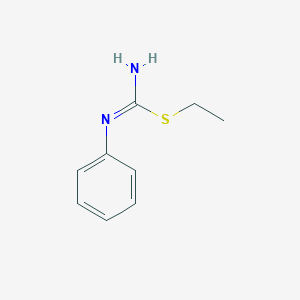

S-エチル-N-フェニル-イソチオ尿素

概要

説明

S-エチル-N-フェニル-イソチオ尿素は、ベンゼンおよび置換誘導体のクラスに属する有機化合物です。 この化合物は、さまざまな一酸化窒素合成酵素(NOS)アイソフォームに対する強力な阻害効果で知られており、科学研究において貴重な化合物となっています .

2. 製法

S-エチル-N-フェニル-イソチオ尿素の合成は、通常、チオ尿素をヨウ化エチルとアニリンとを制御された条件下で反応させることで行われます。 この反応は、エタノールなどの溶媒中で行われ、生成物は再結晶によって精製されます . 工業生産方法では、収率と純度を最適化して、同様の合成経路がより大規模に行われる場合があります。

科学的研究の応用

Nitric Oxide Synthase Inhibition

One of the most significant applications of SEPI is its ability to inhibit nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO), a crucial signaling molecule in various physiological processes. Research indicates that SEPI selectively inhibits different isoforms of NOS, which has implications for cardiovascular health and neurodegenerative diseases.

- Mechanism of Action : SEPI competes with L-arginine, the natural substrate of NOS, thereby reducing NO production. This competitive inhibition can help in managing conditions where excessive NO production is detrimental, such as in certain cardiovascular diseases and neurodegenerative disorders .

- Case Study : A study highlighted the efficacy of SEPI derivatives in modulating NOS activity, showing potential therapeutic benefits in treating conditions like hypertension and Alzheimer's disease .

Ethylene Signaling Modulation

Research has indicated that compounds with a thiourea skeleton, including SEPI, may exhibit ethylene-like activity in plant systems. Ethylene is a critical hormone involved in plant growth and stress responses.

- Stress Response Modulation : SEPI has been studied for its ability to influence stress responses in plants by modulating ethylene signaling pathways. This application could be particularly beneficial in enhancing crop resilience to environmental stressors .

Comparative Analysis with Related Compounds

To understand the unique properties of SEPI, it can be compared with other similar isothiourea derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Phenylthiourea | Phenyl group on nitrogen | Known for its role in biological assays |

| S-Methyl-N-phenyl-isothiourea | Methyl group instead of ethyl | Different solubility and reactivity |

| N,N-Diethylisothiourea | Two ethyl groups on nitrogen | Enhanced lipophilicity and potential for drug delivery |

| S-Ethyl-N-(4-trifluoromethyl)phenyl-isothiourea | Trifluoromethyl group on phenyl ring | Increased potency as a NOS inhibitor |

作用機序

S-エチル-N-フェニル-イソチオ尿素の主要な作用機序は、一酸化窒素合成酵素(NOS)の阻害です。これは、NOSの天然基質であるL-アルギニンと競合し、一酸化窒素の産生を抑制します。 この阻害は、血管拡張、神経伝達、免疫応答に関与するものを含め、さまざまな分子標的および経路に影響を与えます .

6. 類似の化合物との比較

S-エチル-N-フェニル-イソチオ尿素は、NOSアイソフォームに対する特異的な阻害効果のためにユニークです。類似の化合物には以下が含まれます。

S-メチル-N-フェニル-イソチオ尿素: 同様の阻害特性を持つ別のイソチオ尿素誘導体。

S-エチル-N-(4-トリフルオロメチル)フェニル-イソチオ尿素: 活性向上のための追加のフッ素原子を含む、神経NOSの選択的阻害剤。

N-フェニル-イソチオ尿素: より広い阻害効果を持つ、より単純な誘導体

生化学分析

Biochemical Properties

S-Ethyl-N-phenyl-isothiourea interacts with enzymes such as nitric oxide synthase, endothelial, and nitric oxide synthase, brain .

Cellular Effects

It is known to interact with nitric oxide synthases, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with nitric oxide synthases, potentially influencing their activity . This could lead to changes in gene expression and other cellular processes .

Metabolic Pathways

It is known to interact with nitric oxide synthases , which could potentially influence metabolic flux or metabolite levels.

準備方法

The synthesis of S-Ethyl-N-Phenyl-Isothiourea typically involves the reaction of thiourea with ethyl iodide and aniline under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

S-エチル-N-フェニル-イソチオ尿素は、次のようなさまざまな化学反応を起こします。

酸化: スルホキシドまたはスルホンを形成するために酸化することができます。

還元: 還元反応により、チオ尿素誘導体が生成される可能性があります。

置換: 特に硫黄原子で求核置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 .

4. 科学研究における用途

S-エチル-N-フェニル-イソチオ尿素は、科学研究において幅広い用途があります。

化学: 有機合成の試薬として、および他の化合物の製造における中間体として使用されます。

生物学: 一酸化窒素合成酵素の強力な阻害剤として作用し、一酸化窒素シグナル伝達経路に関連する研究に役立ちます。

医学: 一酸化窒素が役割を果たす炎症や神経変性疾患などの状態における潜在的な治療効果について調査されています。

類似化合物との比較

S-Ethyl-N-Phenyl-Isothiourea is unique due to its specific inhibitory effects on NOS isoforms. Similar compounds include:

S-Methyl-N-Phenyl-Isothiourea: Another isothiourea derivative with similar inhibitory properties.

S-Ethyl-N-(4-Trifluoromethyl)Phenyl-Isothiourea: A selective inhibitor of neuronal NOS with additional fluorine atoms for enhanced activity.

N-Phenyl-Isothiourea: A simpler derivative with broader inhibitory effects

生物活性

S-Ethyl-N-phenyl-isothiourea (SEPTU) is an organic compound that has garnered attention for its diverse biological activities, particularly in the context of nitric oxide (NO) signaling and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂N₂S

- Molecular Weight : 180.27 g/mol

- IUPAC Name : S-Ethyl-N-phenylisothiourea

The structure of SEPTU features an isothiourea functional group, which is critical for its biological activity. The presence of the ethyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

SEPTU primarily acts as an inhibitor of nitric oxide synthase (NOS), particularly neuronal nitric oxide synthase (nNOS). It has been shown to selectively inhibit nNOS with a binding affinity characterized by a Ki value of 0.32 µM, indicating a strong interaction with the enzyme. This inhibition leads to a decrease in NO production, which plays a vital role in various physiological processes, including neurotransmission and vascular regulation .

Biological Activities

- Nitric Oxide Production :

-

Potential Therapeutic Applications :

- The selective inhibition of nNOS by SEPTU positions it as a candidate for research into neurological disorders where NO signaling is dysregulated. Conditions such as neurodegenerative diseases and stroke may benefit from targeted therapies utilizing this compound.

-

Comparative Analysis with Similar Compounds :

- SEPTU's unique trifluoromethyl substitution enhances its metabolic stability compared to other isothioureas. For instance, compounds like N-[(4-Trifluoromethyl)phenyl]thiourea exhibit similar structural properties but lack the ethyl substitution that contributes to SEPTU's enhanced activity.

In Vitro Studies

In vitro experiments have demonstrated that SEPTU selectively inhibits nNOS without significantly affecting other NOS isoforms, making it a valuable tool for studying NO-related pathways in cellular models.

Table: Comparative Biological Activity of Isothioureas

| Compound Name | Target Enzyme | Ki Value (µM) | Selectivity |

|---|---|---|---|

| S-Ethyl-N-phenyl-isothiourea | Neuronal NOS (nNOS) | 0.32 | High |

| N-[(4-Trifluoromethyl)phenyl]thiourea | Neuronal NOS (nNOS) | Not specified | Moderate |

| KB-R7943 | Na+-Ca2+ Exchanger | 1.2–2.4 | Selective |

This table illustrates the comparative selectivity and potency of SEPTU against other biologically active isothioureas.

特性

IUPAC Name |

ethyl N'-phenylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXNJIWNBHHMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324314 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19801-34-4 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。